

# Potential off-target effects of SKF 83509

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## Compound of Interest

Compound Name: SKF 83509

Cat. No.: B1681534

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## Technical Support Center: SKF 83509

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SKF 83509**. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot issues that may arise during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of **SKF 83509**?

**SKF 83509** is a selective dopamine D1 receptor antagonist with a  $K_i$  of 70.2 nM.<sup>[1]</sup> It is a desmethyl analogue of SCH 23390 and is reported to have no activity at dopamine D2 receptors.<sup>[1]</sup>

Q2: Are there any known off-target effects for **SKF 83509**?

Direct and comprehensive off-target screening data for **SKF 83509** is not readily available in the public domain. However, based on the pharmacological profiles of structurally related benzazepine compounds, researchers should be aware of potential interactions with other receptors and transporters.

Q3: What are the potential off-target activities based on related compounds?

Structurally similar compounds to **SKF 83509** have demonstrated affinity for several other targets. These include:

- Alpha-2 Adrenergic Receptors: The related compound SKF 83959 has shown blocking activity at  $\alpha$ 2-adrenoceptors.[2]
- Dopamine Transporter (DAT): SKF 83566, another D1 antagonist, has been identified as a competitive inhibitor of the dopamine transporter.[3][4][5]
- Serotonin Receptors (5-HT): Other benzazepine D1 antagonists have been shown to interact with serotonin receptors, particularly 5-HT2 receptors.
- Noradrenaline Transporter (NET): SKF 83959 displayed moderate affinity for the noradrenaline transporter.[2]
- Dopamine D2 Receptors: While **SKF 83509** is reported to have no activity at D2 receptors, the related SKF 83959 shows low-micromolar affinity and partial agonism at D2 receptors.[6]

It is crucial to consider these potential off-target interactions when designing experiments and interpreting data.

## Troubleshooting Guide

Observed Issue	Potential Off-Target Cause	Troubleshooting Steps
Unexpected changes in noradrenergic signaling or autonomic function.	Inhibition of $\alpha$ 2-adrenergic receptors.	1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Use a selective $\alpha$ 2-adrenergic antagonist as a control to see if it phenocopies the effect of SKF 83509. 3. Directly measure the binding affinity of SKF 83509 for $\alpha$ 2-adrenergic receptors.
Increased extracellular dopamine levels or prolonged dopamine signaling.	Inhibition of the dopamine transporter (DAT).	1. Co-administer a potent and selective DAT inhibitor (e.g., nomifensine) to see if it occludes the effect of SKF 83509. <sup>[3][4][5]</sup> 2. Perform in vitro dopamine uptake assays in the presence of SKF 83509.
Effects on serotonergic pathways or behaviors.	Interaction with 5-HT receptors or the serotonin transporter (SERT).	1. Include selective 5-HT receptor antagonists or SERT inhibitors in your experiments as controls. 2. Conduct radioligand binding assays to determine the affinity of SKF 83509 for various 5-HT receptor subtypes and SERT.
Anomalous results in systems with D2 receptor expression.	Low-affinity interaction with D2 receptors.	1. Verify D2 receptor expression in your experimental system. 2. Use a highly selective D2 receptor antagonist in conjunction with SKF 83509 to block any potential D2-mediated effects. 3. Characterize the functional activity of SKF 83509 at D2

receptors (e.g., cAMP or  $\beta$ -arrestin assays).

## Data Presentation: Potential Off-Target Profile of SKF 83509 and Related Compounds

As specific off-target binding data for **SKF 83509** is limited, this table summarizes the known primary target information for **SKF 83509** and the off-target data for structurally related benzazepine compounds to guide researchers on potential cross-reactivity.

Compound	Primary Target	Ki (nM)	Potential Off-Target	pKi / IC50	Reference
SKF 83509	Dopamine D1 Receptor	70.2	Dopamine D2 Receptor	No Activity	[1]
SKF 83959	Dopamine D1 Receptor	-	$\alpha$ 2-Adrenoceptor	pKi = 6.41	[2]
Dopamine D2 Receptor	pKi ~ 6.0	[2][6]			
Noradrenaline Transporter	Moderate Affinity	[2]			
SKF 83566	Dopamine D1 Receptor	-	Dopamine Transporter (DAT)	IC50 = 5.7 $\mu$ M (uptake)	[4][5]
DAT (cocaine binding site)	IC50 = 0.51 $\mu$ M	[4][5]			
SCH 23390	Dopamine D1 Receptor	-	Serotonin Transporter (SERT)	IC50 = 1400 nM (uptake)	[7]

## Experimental Protocols

Radioligand Binding Assay for Off-Target Affinity Determination

This protocol provides a general framework for assessing the binding affinity of **SKF 83509** at a potential off-target receptor (e.g.,  $\alpha$ 2-adrenergic receptor).

- Materials:

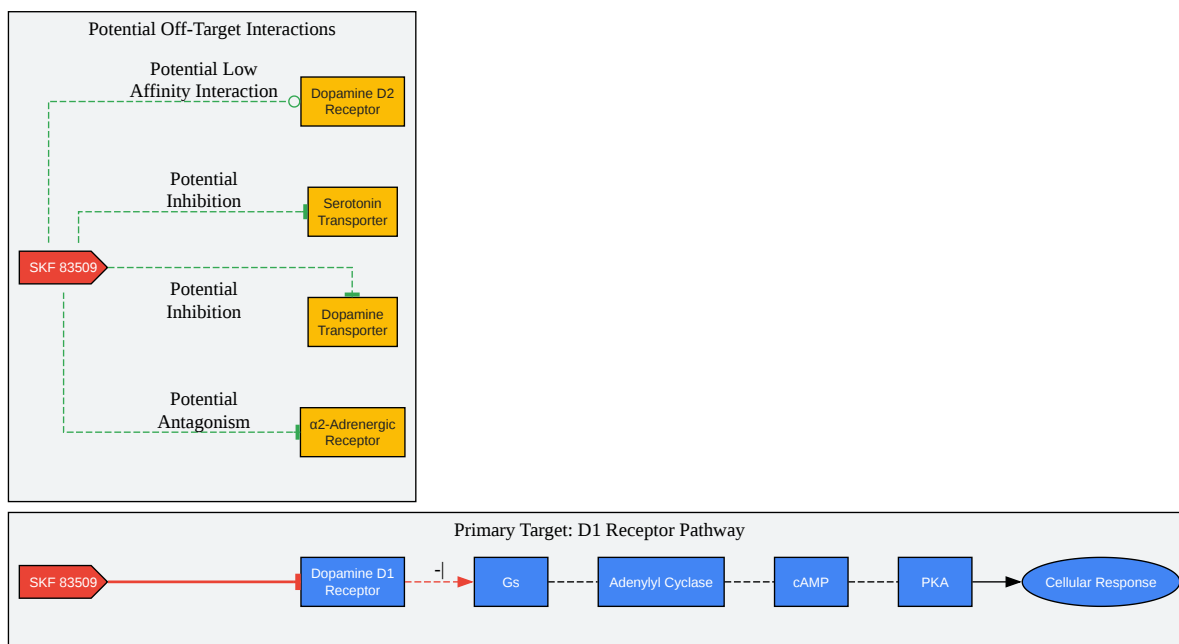
- Cell membranes prepared from a cell line stably expressing the human  $\alpha$ 2A-adrenergic receptor.
- Radioligand: [3H]-RX821002 (a selective  $\alpha$ 2-antagonist).
- **SKF 83509** stock solution (e.g., 10 mM in DMSO).
- Non-specific binding control: A high concentration of a non-labeled  $\alpha$ 2-adrenergic ligand (e.g., 10  $\mu$ M yohimbine).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- 96-well microplates and glass fiber filters.
- Scintillation fluid and a scintillation counter.

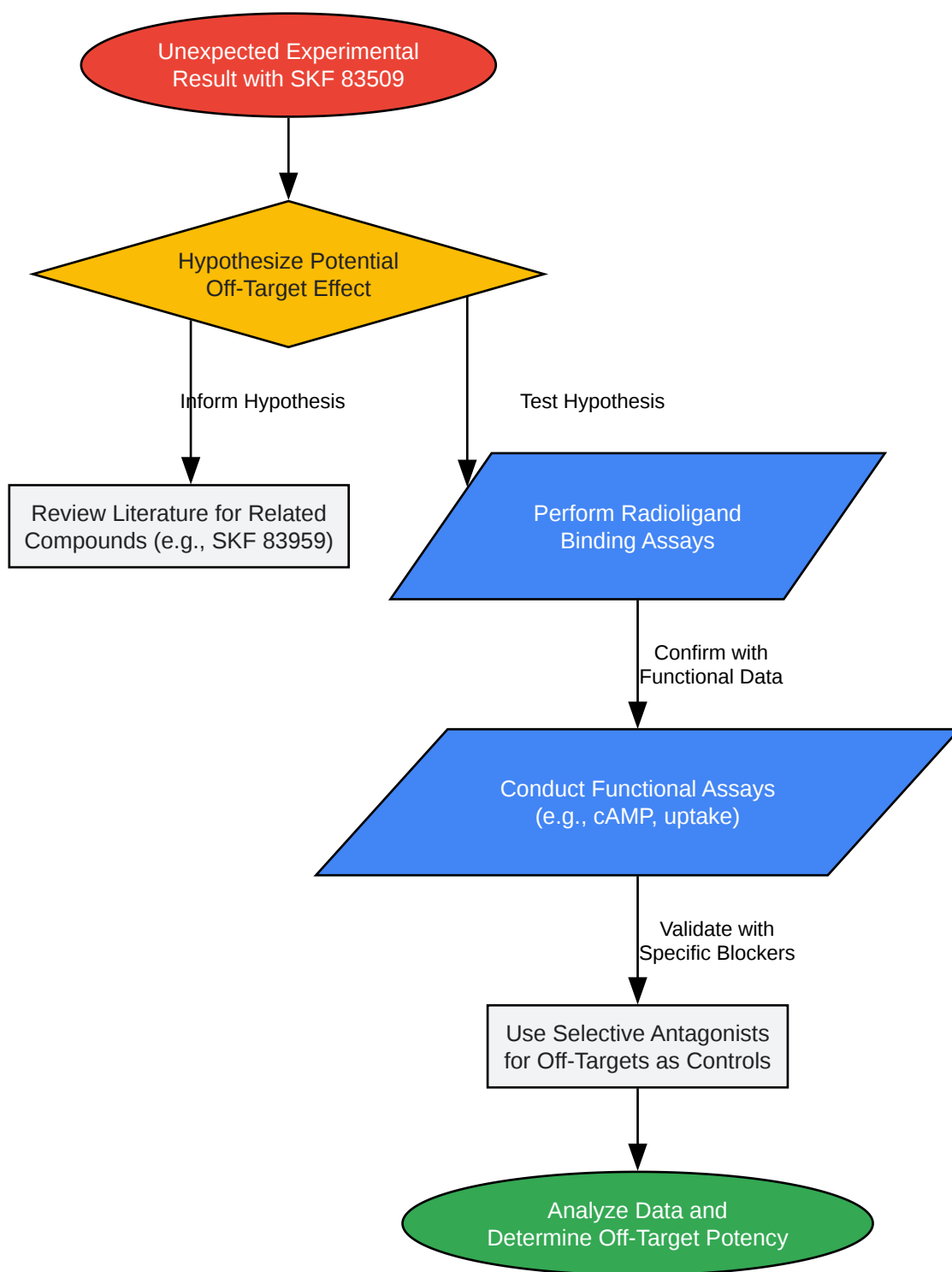
- Procedure:

1. Prepare serial dilutions of **SKF 83509** in binding buffer to create a range of concentrations (e.g., 0.1 nM to 100  $\mu$ M).
2. In a 96-well plate, add in order:
  - 50  $\mu$ L of binding buffer (for total binding) or 50  $\mu$ L of non-specific binding control.
  - 50  $\mu$ L of the appropriate **SKF 83509** dilution.
  - 50  $\mu$ L of [3H]-RX821002 at a final concentration close to its K<sub>d</sub>.
  - 50  $\mu$ L of cell membranes (containing a specific amount of protein, e.g., 10-20  $\mu$ g).
3. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

4. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
  5. Wash the filters multiple times with ice-cold binding buffer.
  6. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
  7. Quantify the radioactivity in each vial using a scintillation counter.
- Data Analysis:
    1. Calculate specific binding by subtracting the non-specific binding from the total binding.
    2. Plot the percentage of specific binding against the logarithm of the **SKF 83509** concentration.
    3. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
    4. Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Visualizations





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